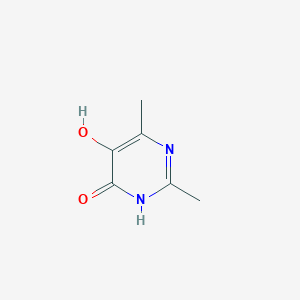
1-Benzhydryl-3-(4-bromophenylthio)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzhydryl-3-(4-bromophenylthio)azetidine is a heterocyclic compound that features an azetidine ring substituted with a benzhydryl group and a 4-bromophenylthio group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(4-bromophenylthio)azetidine typically involves the reaction of benzhydryl chloride with 3-(4-bromophenylthio)azetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-Benzhydryl-3-(4-bromophenylthio)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the 4-bromophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .
科学研究应用
1-Benzhydryl-3-(4-bromophenylthio)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or advanced materials.
作用机制
The mechanism of action of 1-Benzhydryl-3-(4-bromophenylthio)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl and 4-bromophenylthio groups contribute to its binding affinity and specificity. The azetidine ring provides structural rigidity, which can enhance the compound’s stability and effectiveness in various applications .
相似化合物的比较
Similar Compounds
- 1-Benzhydryl-3-(4-chlorophenylthio)azetidine
- 1-Benzhydryl-3-(4-fluorophenylthio)azetidine
- 1-Benzhydryl-3-(4-methylphenylthio)azetidine
Uniqueness
1-Benzhydryl-3-(4-bromophenylthio)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen or alkyl substituents, potentially leading to unique applications and properties .
属性
CAS 编号 |
942473-77-0 |
|---|---|
分子式 |
C22H20BrNS |
分子量 |
410.4 g/mol |
IUPAC 名称 |
1-benzhydryl-3-(4-bromophenyl)sulfanylazetidine |
InChI |
InChI=1S/C22H20BrNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 |
InChI 键 |
AYSRARHJXLHJQP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13105214.png)
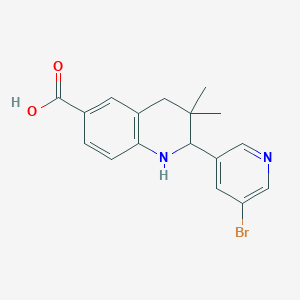
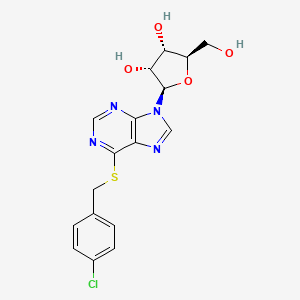

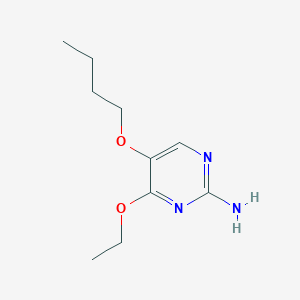

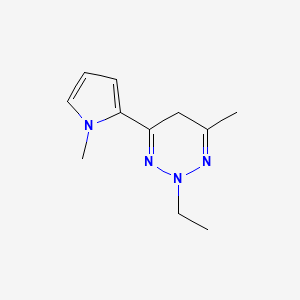
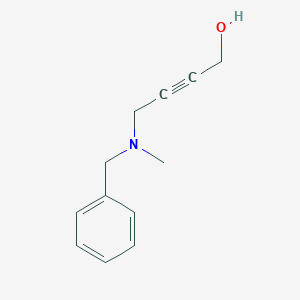
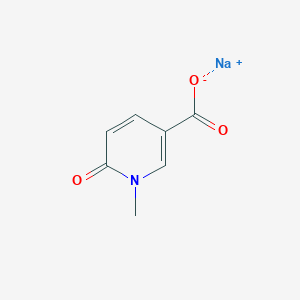
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
